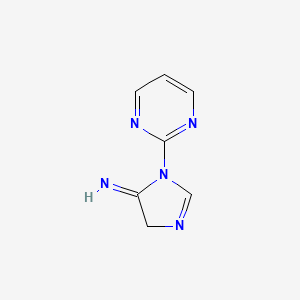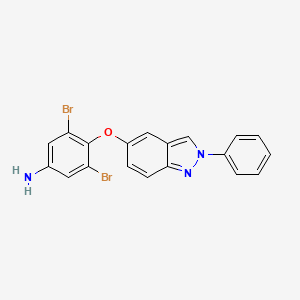![molecular formula C18H10Cl3F3N4 B12925640 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by the presence of chlorophenyl and dichlorophenyl groups, along with a trifluoromethyl group. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic aldehydes under acidic or basic conditions. The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-7-phenyl-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both chlorinated aromatic rings and a trifluoromethyl group, which confer distinct chemical and biological properties
特性
分子式 |
C18H10Cl3F3N4 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H10Cl3F3N4/c19-11-4-1-9(2-5-11)14-8-15(10-3-6-12(20)13(21)7-10)28-17(25-14)26-16(27-28)18(22,23)24/h1-8,15H,(H,25,26,27) |
InChIキー |
NFVCQOUPKKJLKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC(=C(C=C4)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


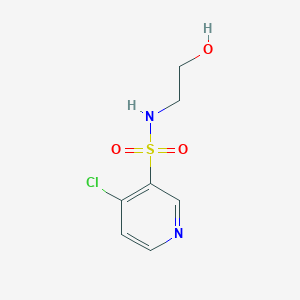
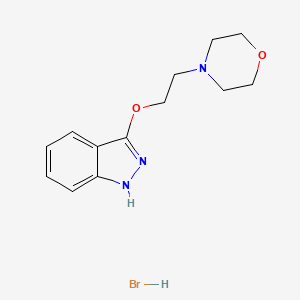
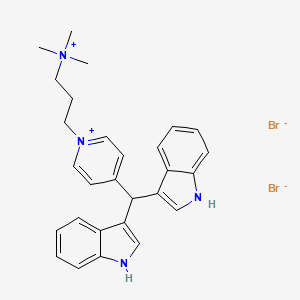
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
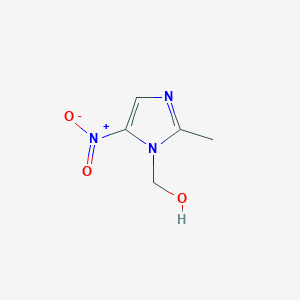
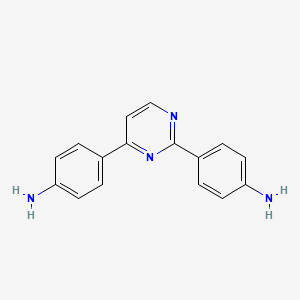

![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
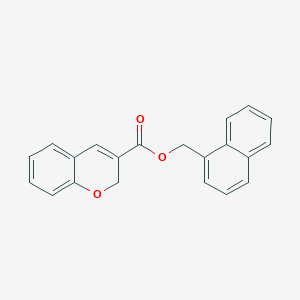
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)


